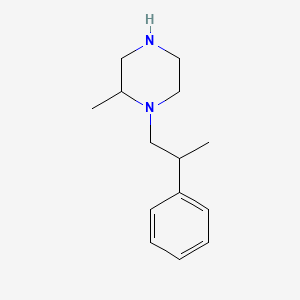

2-Methyl-1-(2-phenylpropyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-phenylpropyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12(14-6-4-3-5-7-14)11-16-9-8-15-10-13(16)2/h3-7,12-13,15H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCGFSCWLYDURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1 2 Phenylpropyl Piperazine and Analogues

General Approaches to Piperazine (B1678402) Ring Formation

The synthesis of carbon-substituted piperazines is often accomplished through the cyclization of corresponding linear diamine precursors. nih.govresearchgate.net However, direct functionalization of the piperazine core and de novo synthesis from acyclic components represent major strategies in modern organic chemistry. These approaches encompass a range of reactions, including classical alkylations and more contemporary metal-catalyzed and light-promoted methodologies.

Alkylation Strategies for Piperazine Derivatives

The introduction of substituents onto the nitrogen atoms of a pre-existing piperazine ring is a fundamental and widely used strategy. This is typically achieved through N-alkylation or reductive amination.

N-alkylation via nucleophilic substitution involves reacting the piperazine nitrogen with an alkyl halide, such as an alkyl chloride or bromide. nih.gov To achieve mono-alkylation and avoid the formation of undesired dialkylated products, an excess of piperazine can be used. mdpi.com Alternatively, one nitrogen atom can be protected with a group like tert-butoxycarbonyl (Boc), directing the alkylation to the unprotected nitrogen. The protecting group can then be removed to yield the mono-substituted product. researchgate.net Stereoselective alkylation processes have also been developed for chiral piperazines, such as 2-methylpiperazine (B152721), to produce compounds with high stereochemical purity. google.com

Reductive amination is another powerful method for N-alkylation. nih.gov This process involves the reaction of a piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. researchgate.netgoogle.com This method is advantageous as it avoids the potential for quaternization that can occur with alkyl halides. researchgate.net For the synthesis of 2-Methyl-1-(2-phenylpropyl)piperazine, this could involve the reaction of 2-methylpiperazine with 2-phenylpropanal (B145474) under reductive conditions.

| Method | Reactants | Key Features | Potential Issues | References |

|---|---|---|---|---|

| Nucleophilic Substitution | Piperazine + Alkyl Halide | Direct C-N bond formation. Can be stereoselective. | Risk of di-alkylation and quaternization. Requires control of stoichiometry or use of protecting groups. | nih.govresearchgate.netgoogle.com |

| Reductive Amination | Piperazine + Aldehyde/Ketone + Reducing Agent | Avoids over-alkylation. High yields and functional group tolerance. | Requires a suitable carbonyl precursor. Potential for racemization in some cases. | nih.govresearchgate.netnih.gov |

| Mono-protection Strategy | N-Boc-piperazine + Alkylating Agent, followed by deprotection | Excellent control for mono-alkylation. | Adds extra steps for protection and deprotection. | researchgate.net |

Cyclization Reactions in Piperazine Synthesis

De novo synthesis of the piperazine ring via cyclization involves forming the heterocyclic structure from acyclic precursors. This approach is highly versatile, allowing for the introduction of substituents on both carbon and nitrogen atoms during the ring-forming process.

One strategy involves the reductive cyclization of dioximes. This method uses primary amines and nitrosoalkenes as starting materials to form bis(oximinoalkyl)amines, which then undergo a catalytic reductive cyclization to yield piperazines. nih.gov The key steps are the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the final piperazine product. mdpi.com This process has been shown to be stereoselective, predominantly forming cis-2,6-disubstituted piperazines. nih.govmdpi.com

Multicomponent reactions (MCRs) offer an efficient route to highly substituted piperazines. An Ugi MCR followed by an intramolecular SN2 cyclization can assemble the piperazine core from four different starting materials. nih.govacs.org In this approach, an Ugi adduct is formed and, after deprotection of an amine, cyclization is induced with a base to yield the piperazine derivative. acs.org Other methods include palladium-catalyzed annulation of N-activated aziridines with anilines and propargyl carbonates, and manganese(III) acetate-mediated radical cyclizations. acs.orgnih.gov

| Cyclization Method | Key Precursors | Mechanism Highlights | Stereoselectivity | References |

|---|---|---|---|---|

| Reductive Cyclization of Dioximes | Primary amines, Nitrosoalkenes | Sequential Michael additions followed by catalytic hydrogenation and cyclization of a diimine intermediate. | Often favors cis-isomers. | nih.govmdpi.com |

| Ugi MCR / Intramolecular SN2 | α-Halo aldehyde, Amine, Isocyanide, Trimethylsilyl azide (B81097) | Formation of a linear Ugi adduct followed by base-mediated intramolecular cyclization. | Depends on chiral precursors. | nih.govacs.org |

| Pd-Catalyzed Annulation | N-activated Aziridines, Anilines, Propargyl Carbonates | One-pot, three-component reaction involving ring-opening of aziridine (B145994) and subsequent Pd-catalyzed cyclization. | Excellent (de, ee >99%). | acs.org |

| Radical Cyclization | Substituted piperazines with acryloyl groups, 1,3-Dicarbonyls | Mn(OAc)3 mediated intramolecular radical cyclization. | Regioselective. | nih.gov |

Palladium-Catalyzed Amination Methodologies for Piperazine

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for forming N-aryl and N-alkyl bonds. nih.govresearchgate.net This reaction provides a powerful and versatile route to N-substituted piperazines by coupling a piperazine derivative with an aryl or heteroaryl halide or triflate. nih.govnih.gov

The reaction typically employs a palladium catalyst in combination with a phosphine (B1218219) ligand. Advances in catalyst design have led to the development of air- and moisture-stable Pd-precatalysts that allow for rapid reactions under aerobic conditions, sometimes in as little as ten minutes. nih.gov The methodology is highly efficient for producing N-arylpiperazines, which are prevalent structures in pharmaceuticals. nih.govacs.org The scope is broad, tolerating a wide range of electron-donating and sterically hindered aryl chlorides. acs.org Eco-friendly protocols have also been developed where piperazine itself can be used as the solvent, reducing waste and cost. nih.govorganic-chemistry.org

| Catalyst/Precatalyst | Ligand | Substrates | Key Conditions | References |

|---|---|---|---|---|

| Pd(dba)2 | BINAP | Piperidine (B6355638) and Aryl chlorides | Standard Buchwald-Hartwig conditions. | researchgate.net |

| (NHC)Pd(allyl)Cl | N-Heterocyclic Carbene (NHC) | N-Boc-piperazine and 4-bromotoluene | Rapid reaction (5 min), high yield (96%). | rsc.org |

| Pd-precatalysts | Various phosphines (e.g., DPEphos) | Piperazine and Aryl chlorides | Aerobic, rapid (10 min), can be solvent-free. | nih.govacs.org |

| Pd(0) | DPEphos | Bis-tosylated ethylenediamine (B42938) and Propargyl carbonate | Dichloromethane, room temperature, near-quantitative yield in 10 min. | acs.org |

Ruthenium-Catalyzed Diol-Diamine Coupling for Piperazine Formation

A sustainable and efficient method for constructing the piperazine ring involves the ruthenium-catalyzed coupling of diols and diamines. organic-chemistry.org This transformation operates through a "hydrogen borrowing" mechanism, where the catalyst temporarily removes hydrogen from the diol to form an intermediate dialdehyde (B1249045) in situ. This is followed by condensation with the diamine and subsequent reduction by the "borrowed" hydrogen to yield the cyclic amine.

A (pyridyl)phosphine-ligated ruthenium(II) catalyst has been shown to be effective for this reaction, tolerating a variety of chelating amines and different alcohol and amine substrates. organic-chemistry.orgthieme-connect.com This method is atom-economical, producing water as the only byproduct. thieme-connect.com The reaction conditions are typically neat (solvent-free) at elevated temperatures. thieme-connect.com This catalytic diol-diamine coupling provides a direct route to piperazines from readily available starting materials. organic-chemistry.org

Visible-Light-Promoted Decarboxylative Annulation to Piperazines

Photoredox catalysis has emerged as a mild and powerful tool for forging complex chemical bonds. A visible-light-promoted decarboxylative annulation provides an innovative route to C2-substituted piperazines. organic-chemistry.orgmdpi.com This method involves the reaction between a glycine-based diamine and various aldehydes under mild conditions. organic-chemistry.org

The reaction is typically catalyzed by an iridium-based photocatalyst, which, upon excitation by visible light, initiates a single-electron transfer process. organic-chemistry.org This leads to the generation of an α-aminyl radical from the diamine precursor via decarboxylation. mdpi.com This radical then undergoes a cyclization reaction with an in-situ-generated imine (formed from the aldehyde and the other amine), ultimately leading to the piperazine product. organic-chemistry.orgmdpi.com This protocol is notable for its operational simplicity and its tolerance of a range of aryl, heteroaryl, and alkyl aldehydes. organic-chemistry.org

Diastereoselective Intramolecular Hydroamination in Piperazine Synthesis

Intramolecular hydroamination, the addition of an N-H bond across an unsaturated C-C bond within the same molecule, is a highly atom-economical method for constructing nitrogen heterocycles. When applied to the synthesis of piperazines, this reaction can be catalyzed by palladium complexes to achieve high levels of diastereoselectivity. nih.govorganic-chemistry.org

This strategy is particularly effective for synthesizing 2,6-disubstituted piperazines. organic-chemistry.orgnih.gov The required aminoalkene substrates are prepared from amino acids. organic-chemistry.org The palladium-catalyzed cyclization proceeds with excellent diastereoselectivity, favoring the formation of trans-2,6-disubstituted piperazines. organic-chemistry.org The stereochemical outcome is dictated by steric effects during the cyclization step, where the substituent at the 2-position preferentially adopts a pseudoaxial orientation to minimize allylic strain. organic-chemistry.org X-ray crystallography has confirmed the trans stereochemistry of the products, which often adopt a twist-boat conformation. nih.govorganic-chemistry.org This method offers a modular and efficient route to enantiopure piperazines with diverse substitution patterns. organic-chemistry.org

Formation from Ethylenediamine and Diethanolamine (B148213) Precursors

The piperazine ring, the central scaffold of the target molecule, can be synthesized through various industrial catalytic processes. Key starting materials for these cyclization reactions include ethylenediamine and diethanolamine. These methods typically involve high temperatures and pressures in the presence of specific catalysts to facilitate intramolecular or intermolecular cyclization.

One prominent method is the catalytic cyclocondensation of diethanolamine in the presence of ammonia (B1221849) and a hydrogenation-dehydrogenation catalyst. For instance, reacting diethanolamine with ammonia over a Nickel-Magnesium Oxide (Ni-MgO) catalyst at approximately 225°C and high pressure can yield piperazine. google.com The reaction proceeds through the amination of one hydroxyl group to form aminoethylethanolamine (AEEA), which then undergoes intramolecular cyclization. Similarly, ethylenediamine can be converted to piperazine. A net yield of about 52 mol percent piperazine can be achieved by heating ethylenediamine with a Ni-MgO catalyst at 200°C. google.com

More recent approaches have explored homogeneous catalysis. A ruthenium-PNP pincer complex, for example, has been used for the selective alcohol amination of diethanolamine to produce AEEA, which can subsequently be cyclized to piperazine using a coupling reagent like phosphorus pentachloride. researchgate.net These catalytic systems are chosen for their efficiency and selectivity in forming the desired heterocyclic ring structure. researchgate.net

Table 1: Catalytic Systems for Piperazine Synthesis

| Precursor(s) | Catalyst System | Temperature (°C) | Pressure (atm) | Key Intermediate |

|---|---|---|---|---|

| Diethanolamine, Ammonia | Ni-MgO | ~225 | ~170 | Aminoethylethanolamine (AEEA) |

| Ethylenediamine | Ni-MgO | ~200 | ~7-10 | N/A |

| Diethanolamine, Ammonia | Ruthenium PNP pincer complex | ~155 | ~42 | Aminoethylethanolamine (AEEA) |

Synthesis of the 2-Phenylpropyl Side Chain

The introduction of the 2-phenylpropyl group onto the 2-methylpiperazine ring is typically achieved via N-alkylation. This is a nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking an electrophilic carbon on the 2-phenylpropyl precursor. A common precursor for this reaction is a 2-phenylpropyl halide (e.g., 1-bromo-2-phenylpropane (B73299) or 1-chloro-2-phenylpropane).

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions, such as over-alkylation which would result in a quaternary ammonium (B1175870) salt. The synthesis of related piperazine-containing drugs often involves similar alkylation steps where a piperazine derivative is reacted with an appropriate alkyl halide or a molecule with a suitable leaving group. mdpi.comnih.gov

The synthesis of the 2-phenylpropylamine (B128651) precursor itself involves a sequence of functional group interconversions. A synthetic route can begin with a substituted benzyl (B1604629) halide, which serves as the starting point for building the carbon chain. google.com

A multi-step synthesis for a precursor like 2-methyl-1-phenyl-2-propanamine illustrates several key transformations: google.com

Alkylation: A substituted benzyl halide (e.g., benzyl chloride) is reacted with isobutyronitrile (B166230) in the presence of a strong base to form 2-methyl-1-phenyl-2-butyronitrile.

Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-methyl-1-phenyl-2-butyric acid. nih.govsolubilityofthings.com

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, typically via an acid chloride intermediate. Upon heating, the acyl azide undergoes a Curtius rearrangement, losing nitrogen gas to form an isocyanate. This isocyanate is a key intermediate that can be trapped with an alcohol (like benzyl alcohol) to form a stable carbamate (B1207046). google.com

Catalytic Hydrogenation: The final step is the removal of the carbamate protecting group to liberate the free amine. In the case of a benzyl carbamate, this is efficiently achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). google.comvanderbilt.edu This process cleaves the carbamate and yields the desired 2-methyl-1-phenyl-2-propanamine. google.com

Table 2: Key Functional Group Transformations in Side Chain Synthesis

| Transformation | Starting Functional Group | Ending Functional Group | Typical Reagents |

|---|---|---|---|

| Hydrolysis | Nitrile (-CN) | Carboxylic Acid (-COOH) | H₃O⁺ or OH⁻, heat |

| Curtius Rearrangement | Carboxylic Acid (-COOH) | Isocyanate (-NCO) | 1. SOCl₂ 2. NaN₃, heat |

| Carbamate Formation | Isocyanate (-NCO) | Carbamate (-NHCOOR) | Benzyl Alcohol (BnOH) |

| Catalytic Hydrogenation | Benzyl Carbamate (-NHCOOBn) | Amine (-NH₂) | H₂, Pd/C |

Stereoselective Synthesis of this compound

The target compound possesses two stereocenters: one at the C2 position of the piperazine ring and another at the C2 position of the phenylpropyl side chain. Consequently, four possible stereoisomers can exist. The synthesis of a single, desired stereoisomer requires stereoselective methods to control the configuration at these chiral centers.

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com α-Amino acids are excellent chiral precursors for the synthesis of optically pure 2-substituted piperazines. researchgate.net For example, starting from a commercially available N-protected amino acid like L-alanine or D-alanine, a chiral 2-methylpiperazine scaffold can be constructed. rsc.org

The general approach involves a sequence of reactions that preserve the initial stereochemistry of the amino acid. rsc.org A typical synthetic route may include: nih.gov

Reduction of the carboxylic acid moiety of the amino acid to a primary alcohol, forming a chiral amino alcohol.

Protection of the amino group.

Conversion of the hydroxyl group to a good leaving group (e.g., a tosylate or mesylate).

Reaction with a protected ethylenediamine derivative, where one nitrogen displaces the leaving group and the other is poised for ring closure.

Intramolecular cyclization to form the protected chiral piperazine ring, followed by deprotection.

This methodology ensures that the stereocenter at the C2 position of the piperazine ring is established with a known absolute configuration derived directly from the starting amino acid. rsc.orgrsc.org

Table 3: Examples of Chiral Precursors from the Amino Acid Pool

| Chiral Amino Acid | Potential Chiral Piperazine Fragment |

|---|---|

| L-Alanine / D-Alanine | (S)-2-Methylpiperazine / (R)-2-Methylpiperazine |

| L-Phenylalanine / D-Phenylalanine | (S)-2-Benzylpiperazine / (R)-2-Benzylpiperazine |

| (R)-Phenylglycinol | (R)-2-Methylpiperazine (via chiral auxiliary approach) |

An alternative to asymmetric synthesis is the optical resolution of a racemic mixture. This technique is applied when a non-stereoselective synthesis is performed first, producing a mixture of enantiomers (or diastereomers). The separation is achieved by using a chiral resolving agent.

For the synthesis of this compound, resolution could be performed on the racemic 2-methylpiperazine intermediate before the side chain is attached. The process involves reacting the racemic amine with a single enantiomer of a chiral acid or other resolving agent. This reaction forms a pair of diastereomeric salts. researchgate.net Because diastereomers have different physical properties (such as solubility), they can be separated by conventional methods like fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to break the ionic bond and liberate the enantiomerically pure amine. Chiral reagents such as optically active 1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol have been successfully used to resolve racemic 2-methylpiperazine through complex formation. researchgate.net

Asymmetric Synthesis Strategies for 2-Substituted Piperazines

The synthesis of enantiomerically pure 2-substituted piperazines is a critical challenge in medicinal chemistry, given the profound impact of stereochemistry on pharmacological activity. Several strategies have been developed to achieve high levels of stereocontrol.

One prominent approach involves the use of chiral auxiliaries. For instance, (R)-(−)-phenylglycinol can serve as a chiral template. rsc.org This method proceeds through the formation of a protected 2-oxopiperazine intermediate. Diastereoselective methylation of this intermediate, followed by decarbonylation and debenzylation, yields the desired (R)-(+)-2-methylpiperazine. rsc.org

Catalytic enantioselective methods represent another powerful strategy. The palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones, which can be subsequently converted to the corresponding piperazines. rsc.org Another catalytic approach is the asymmetric lithiation-trapping of N-Boc piperazines. nih.gov This method utilizes s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate to directly functionalize the piperazine ring, providing access to a range of single stereoisomer piperazines. nih.gov

Furthermore, synthetic routes starting from readily available α-amino acids have been established. A four-step sequence can yield orthogonally protected, enantiomerically pure 2-substituted piperazines on a multigram scale. rsc.orgresearchgate.net A key transformation in this sequence is an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium (B1226848) salt. rsc.orgresearchgate.net

Preparation of Enantiopure Synthons

The availability of enantiopure synthons, particularly chiral 2-methylpiperazine, is fundamental for the synthesis of the target compound. The primary methods for preparing these synthons include classical resolution and direct asymmetric synthesis.

Optical resolution involves separating a racemic mixture of 2-methylpiperazine using a chiral resolving agent. An efficient method employs complex formation with optically active host compounds like (R)-(−)-1-phenyl-1-(o-chlorophenyl)prop-2-yn-1-ol. researchgate.net

Direct synthesis from chiral precursors provides an alternative route. Chiral α-amino acids, such as alanine, can be used as starting materials. rsc.org For example, the synthesis of (R)-(+)-2-methylpiperazine has been reported starting from R-(−)-phenylglycinol and N-Boc glycine. rsc.org Another strategy employs an intramolecular Mitsunobu reaction or a diastereoselective triflate alkylation to establish the required stereochemistry for mono- and dimethylated piperazines. researchgate.net These methods offer efficient and general strategies for preparing various 2-methylated piperazines where the absolute stereochemistry can be readily controlled. researchgate.net

Optimization and Scale-Up Considerations in the Synthesis of the Chemical Compound

Moving from laboratory-scale synthesis to industrial production requires significant process optimization to ensure efficiency, safety, and cost-effectiveness.

Process Optimization (e.g., Transition from Batch to Continuous Flow)

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages for the synthesis of piperazine derivatives. nih.gov Continuous flow systems provide superior control over reaction parameters, enhanced heat and mass transfer, and improved process safety, which is particularly beneficial for highly exothermic or hazardous reactions. nih.gov This technology allows for the telescoping of multiple reaction steps, reducing manual handling and processing times. mdpi.com For example, a two-step continuous-flow procedure consisting of a selective ester reduction followed by reductive amination has been successfully developed for the synthesis of a key piperazine intermediate for the drug cariprazine (B1246890). mdpi.com The use of fixed-bed reactors with specialized catalysts, such as γ-Al2O3 supported Ni, Cu, Zn, and Fe, enables the continuous synthesis of piperazine compounds from starting materials like N-beta-hydroxyethyl ethylenediamine. google.com

Critical Parameter Screening (e.g., Solvent Selection, Catalyst Loading, Residence Time)

The success of a chemical synthesis, whether in batch or flow, hinges on the careful optimization of critical parameters. Systematic screening of these variables is essential to maximize yield and purity.

Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. In the synthesis of piperazine derivatives, solvents such as toluene, methanol, acetonitrile (B52724), and dimethylformamide (DMF) are commonly employed. mdpi.comgoogle.comiitm.ac.in For photocatalytic synthesis of 2-methylpiperazine, acetonitrile was used as the solvent. iitm.ac.in

Catalyst Loading: The amount of catalyst used is a critical factor affecting both reaction efficiency and cost. In photocatalytic reactions, the concentration of the semiconductor-zeolite composite catalyst is optimized to achieve the highest product yield. iitm.ac.in For hydrogenations in continuous flow processes, parameters like the type and loading of catalysts (e.g., 5% Pt/C) are fine-tuned. mdpi.com

Residence Time: In continuous flow synthesis, residence time (the time reactants spend in the reactor) is a key parameter that is precisely controlled to ensure complete conversion and minimize byproduct formation. mdpi.com Optimization of residence time is crucial for maximizing throughput and efficiency. mdpi.com

Other critical parameters that are often screened include reaction temperature, pressure, and the molar ratio of reactants.

Table 1: Critical Parameters in Piperazine Synthesis

| Parameter | Example Process | Typical Range / Conditions | Source |

|---|---|---|---|

| Temperature | Fixed-Bed Continuous Synthesis | 120-380°C (Optimal: 150-320°C) | google.com |

| Pressure | Fixed-Bed Continuous Synthesis | 0-10 MPa (Optimal: 0.5-5 MPa) | google.com |

| Catalyst | Photocatalytic Cyclization | Semiconductor-zeolite composites (e.g., CdS, TiO2, ZnO) | iitm.ac.in |

| Solvent | Reductive Amination (Flow) | Toluene, Methanol | mdpi.com |

| Residence Time | Ester Reduction (Flow) | Parameter optimized for maximum conversion | mdpi.com |

Strategies for Improving Reaction Yields and Purity

Several strategies can be implemented to enhance the yield and purity of this compound and related compounds.

One effective approach is the optimization of the catalyst system. In the photocatalytic synthesis of 2-methylpiperazine, it was found that the yield depends significantly on the specific type of semiconductor and zeolite used in the composite catalyst. iitm.ac.in For instance, different yields of 2-methylpiperazine were obtained when using CdS, TiO2, or ZnO as the semiconductor component. iitm.ac.in

Careful control of reaction conditions is also paramount. In continuous flow reductive aminations, catalytic hydrogenation using a platinum-on-carbon catalyst is well-suited for continuous transformations as it is typically free from side-products, simplifying purification. mdpi.com The integration of in-line extraction modules in a flow setup can prevent the precipitation of byproducts, such as aluminum salts from DIBAL-H reductions, thereby maintaining a smooth process and improving the purity of the final product. mdpi.com Furthermore, employing protecting group strategies, such as the temporary protonation of one piperazine nitrogen, can prevent the formation of undesired disubstituted byproducts in alkylation reactions. nih.gov

Table 2: Example of Yield Improvement Strategy

| Reaction | Strategy | Result | Source |

|---|---|---|---|

| Photocatalytic synthesis of 2-methylpiperazine | Catalyst Selection | Yield varied significantly with different semiconductor-zeolite composites. | iitm.ac.in |

| Synthesis of a key cariprazine intermediate | Transition to Continuous Flow | Enabled efficient C-N bond formation through consecutive reductions. | mdpi.com |

Chemical Reactivity of this compound Derivatives

The piperazine core of this compound is a versatile scaffold that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives. The reactivity is primarily centered around the two nitrogen atoms of the piperazine ring.

The secondary amine in the piperazine ring is nucleophilic and can readily participate in N-alkylation and N-acylation reactions. N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones is a common method to introduce substituents at this position. mdpi.comnih.gov N-acylation, for example with benzoyl chloride derivatives, results in the formation of amide linkages, which can influence the compound's conformational properties. researchgate.net

N-arylation reactions, such as the Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr), are key methods for attaching aryl or heteroaryl groups to the piperazine nitrogen. mdpi.com These reactions are crucial for synthesizing many pharmaceutically active piperazine-containing molecules. mdpi.com For instance, 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine can be synthesized via N-arylation in the presence of a strong base, even without a transition metal catalyst. google.com

Furthermore, the piperazine ring itself can be a target for functionalization. Recent advances in C-H functionalization have enabled the direct introduction of substituents onto the carbon atoms of the piperazine ring, opening up new avenues for structural diversification. mdpi.com Photoredox catalysis, for example, has been used for the C-H alkylation of piperazines with Michael acceptors. mdpi.com

Oxidation Reactions of Piperazine Derivatives

Oxidation reactions involving piperazine derivatives can target either the nitrogen atoms or the carbon atoms of the heterocyclic ring. The specific outcome of the reaction is dependent on the oxidizing agent used and the substitution pattern of the piperazine molecule.

One common transformation is the N-oxidation of the tertiary amine functionalities within the piperazine ring. This reaction typically employs oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of piperazine N-oxides. ambeed.com This conversion can alter the physicochemical properties of the parent molecule, influencing factors like solubility and basicity.

Oxidation can also occur at the carbon atoms adjacent (in the α-position) to the nitrogen atoms. For instance, the dehydrogenation of piperidine derivatives using reagents like mercury(II)-EDTA results in the formation of an intermediate iminium ion. researchgate.net This reactive species can then be trapped or undergo further transformation. In analogous reactions with piperazine derivatives, this can lead to the formation of piperazinones (lactams) if a carbonyl group is introduced. The regioselectivity of this oxidation can be influenced by the substituents present on the piperazine ring. researchgate.net

Table 1: Examples of Oxidation Reactions on Piperazine and Related Heterocycles This table is generated based on typical oxidation reactions for N-heterocycles.

| Starting Material | Oxidizing Agent | Product | Reference |

| Piperazine | Hydrogen Peroxide (H₂O₂) | Piperazine N-oxide | ambeed.com |

| Substituted Piperazine | Peroxy acids (e.g., m-CPBA) | Piperazine N,N'-dioxide | ambeed.com |

| 1-Substituted Piperidine | Mercury(II)-EDTA | Iminium salt intermediate / Lactam | researchgate.net |

Reduction Reactions of Piperazine Derivatives

Reduction reactions are fundamental to the synthesis of the saturated piperazine ring system, often starting from more oxidized heterocyclic precursors such as pyrazines or (di)ketopiperazines. rsc.orgorganic-chemistry.org These methods are widely used due to the commercial availability of the starting materials.

The catalytic or chemical reduction of pyrazines, pyrazinium salts, or pyrazine-N-oxides is a direct route to obtaining the corresponding piperazine derivatives. rsc.org This transformation involves the saturation of the double bonds within the aromatic pyrazine (B50134) ring. Common reducing agents for this purpose include catalytic hydrogenation with metals like palladium or platinum, or chemical reagents capable of reducing the C=N and C=C bonds.

Another significant pathway is the reduction of diketopiperazines. rsc.org Diketopiperazines are cyclic diamides that can be synthesized from amino acid precursors. rsc.org Their reduction provides a powerful method for producing chiral, carbon-substituted piperazines. rsc.org Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are effective for reducing the amide carbonyl groups to methylenes. A notable method involves the use of a sodium borohydride (B1222165)/iodine (NaBH₄/I₂) system, which efficiently reduces diketopiperazines to the corresponding piperazines. rsc.org

Table 2: Reduction Methods for the Synthesis of Piperazine Scaffolds This table summarizes common reduction strategies for forming the piperazine ring.

| Substrate | Reducing Agent/System | Product Type | Reference |

| Pyrazine | H₂ / Pd, Pt | Piperazine | rsc.org |

| Diketopiperazine | Lithium aluminum hydride (LiAlH₄) | Piperazine | rsc.org |

| Diketopiperazine | Sodium borohydride / Iodine (NaBH₄/I₂) | Piperazine | rsc.org |

| Pyrazine-N-oxide | Catalytic Hydrogenation | Piperazine | rsc.org |

Nucleophilic Substitution Reactions on Piperazine Derivatives

Nucleophilic substitution is arguably the most common and versatile method for functionalizing the piperazine nucleus. mdpi.com The nitrogen atoms of the piperazine ring are nucleophilic and can readily react with a wide range of electrophiles to form N-substituted derivatives. mdpi.comresearchgate.net These reactions are central to building the complex molecular structures found in many pharmaceuticals.

N-Alkylation: This involves the reaction of a piperazine nitrogen with an alkylating agent, such as an alkyl halide or sulfonate, to form a new carbon-nitrogen bond. mdpi.com This is a classical Sₙ2 reaction. To control selectivity and avoid double alkylation in an unsubstituted piperazine, one nitrogen can be protected with a suitable protecting group (e.g., Boc), or a large excess of piperazine can be used. mdpi.com

N-Arylation: The formation of a bond between a piperazine nitrogen and an aromatic ring is another crucial transformation. Several methods are employed:

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and the piperazine amine. mdpi.com

Ullmann–Goldberg Reaction: A copper-catalyzed coupling, which is an older but still relevant method for N-arylation. mdpi.com

Aromatic Nucleophilic Substitution (SₙAr): This reaction occurs when the aromatic ring is electron-deficient, typically due to the presence of strong electron-withdrawing groups (e.g., nitro or fluoro groups). mdpi.com The piperazine acts as a nucleophile, displacing a leaving group (often a halide) on the aromatic ring. mdpi.comresearchgate.net For example, piperazine can readily displace a fluorine atom from an electron-deficient ring like pentafluoropyridine. researchgate.net

Table 3: Nucleophilic Substitution Reactions for Piperazine Functionalization This table provides examples of common nucleophilic substitution strategies.

| Piperazine Derivative | Electrophile | Reaction Type | Catalyst/Conditions | Product Type | Reference |

| Piperazine | Alkyl Halide (R-X) | N-Alkylation (Sₙ2) | Base (e.g., K₂CO₃) | N-Alkylpiperazine | mdpi.com |

| N-Boc-piperazine | Aryl Bromide (Ar-Br) | N-Arylation (Buchwald-Hartwig) | Palladium catalyst, ligand, base | N-Aryl-N'-Boc-piperazine | mdpi.com |

| Piperazine | Pentafluoropyridine | N-Arylation (SₙAr) | Na₂CO₃, Acetonitrile | N-(Tetrafluoropyridin-4-yl)piperazine | researchgate.net |

| Piperazine | Purine precursor with leaving group at C6 | Nucleophilic Substitution | N/A | C6-piperazine substituted purine | nih.gov |

Structure Activity Relationship Sar Studies of 2 Methyl 1 2 Phenylpropyl Piperazine Derivatives

Influence of Piperazine (B1678402) Core Modifications on Biological Activity

Substituent Effects at Piperazine Ring Positions

Substituents on the piperazine ring can significantly impact the biological activity of 2-Methyl-1-(2-phenylpropyl)piperazine derivatives. The introduction of a methyl group at the 2-position of the piperazine ring, as in the parent compound, can influence both affinity and selectivity for various receptors. nih.gov

In related series of piperazine-containing compounds, it has been observed that even small alkyl substituents on the piperazine ring can have a substantial effect on biological activity. For instance, in a series of trazodone (B27368) analogs, compounds bearing a methyl group in a position alpha to the aliphatic nitrogen atom (N1) showed a decrease in affinity for the α1 receptor while maintaining affinity for the 5HT2A receptor. nih.gov This highlights the potential for substituents at this position to introduce selectivity.

Furthermore, studies on other piperazine derivatives have shown that the nature and position of substituents on the piperazine ring are critical for their inhibitory activity against various targets. nih.gov For example, in one study, the presence of a methylpiperazine substituent resulted in a potent derivative with significant activity against several cell lines. nih.gov Conversely, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) often leads to a noticeable decrease in activity, underscoring the importance of the piperazine scaffold itself. nih.gov

| Compound | Modification | 5HT2A Receptor Affinity (IC50, nM) | α1 Receptor Affinity (IC50, nM) |

|---|---|---|---|

| Trazodone | Unsubstituted alkylpiperazine | - | - |

| 2b | Methyl group α to N1 | Maintained | Decreased |

| 2c | Methyl group α to N1 | Maintained | Decreased |

Conformational Restraints and Rigidity within the Piperazine Scaffold

The conformational flexibility of the piperazine ring is a key determinant of the biological activity of its derivatives. The piperazine ring typically exists in a chair conformation, and the orientation of substituents (axial or equatorial) can significantly impact receptor binding.

For 2-substituted piperazines, including 2-methyl derivatives, there is often a preference for the substituent to occupy the axial position. nih.gov This axial orientation can place other parts of the molecule in a specific spatial arrangement that may be more favorable for binding to a particular receptor. nih.gov In some cases, the axial conformation can be further stabilized by intramolecular hydrogen bonding, particularly when ether-linked substituents are present. nih.gov

Introducing conformational restraints, such as bridging the piperazine ring, can lock the molecule into a specific conformation, which may either enhance or diminish its biological activity depending on whether the fixed conformation is the bioactive one. The relative structural rigidity of the piperazine ring, with its two opposing nitrogen atoms, provides a stable scaffold for the presentation of pharmacophoric elements. nih.gov This inherent rigidity, combined with the potential for specific conformational preferences, makes the piperazine scaffold a valuable tool in drug design.

Role of the 2-Phenylpropyl Side Chain Modifications

The 2-phenylpropyl side chain is another critical component of the this compound molecule that can be extensively modified to alter its biological profile. Modifications to the phenyl ring, the alkyl chain, and the stereochemistry of this moiety can all have profound effects on receptor binding and selectivity.

Impact of Substituents on the Phenyl Ring

Substituents on the phenyl ring of the 2-phenylpropyl side chain can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with target receptors. The position, size, and electronic nature (electron-donating or electron-withdrawing) of these substituents are all important factors.

In studies of related phenylpiperazine-containing compounds, it has been shown that substitutions on the phenyl ring can significantly affect receptor affinity and selectivity. For example, in a series of N-phenylpiperazine analogs targeting dopamine (B1211576) receptors, the position of a fluorine substituent on the phenyl ring was found to be a key determinant of D3 versus D2 receptor selectivity. nih.gov Specifically, a 2-fluoro substitution was found to be optimal for high D3 affinity and selectivity. nih.gov

Furthermore, in other classes of piperazine derivatives, the presence of halogen substituents on the phenyl ring has been found to be essential for inhibitory effects on certain biological targets. polyu.edu.hk The addition of methyl, ethyl, or oxymethyl groups to the phenyl ring has also been shown to restore or enhance inhibitory activity in some cases. polyu.edu.hk These findings suggest that a systematic exploration of phenyl ring substituents in this compound derivatives could lead to compounds with improved potency and selectivity.

| Compound | Phenyl Ring Substitution | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity |

|---|---|---|---|

| Analog with 2-fluoro | 2-Fluoro | 1.4 ± 0.21 | >400-fold |

| Analog with 3-fluoro | 3-Fluoro | - | - |

| Analog with 4-fluoro | 4-Fluoro | - | - |

Effects of Alkyl Chain Length and Branching within the Phenylpropyl Moiety

The length and branching of the alkyl chain connecting the phenyl ring to the piperazine moiety are critical for optimal interaction with the target receptor. The propyl chain in this compound provides a certain degree of flexibility and spatial separation between the two aromatic systems.

In related series of compounds, such as phenylpropylpiperidines, the phenylpropylamine moiety has been identified as a potential pharmacophore for selective ligands for certain receptor subtypes. researchgate.net Variations in the alkyl chain length can significantly alter receptor affinity and selectivity. For instance, in a series of sigma receptor ligands, phenethylpiperidines were found to favor sigma-1 receptors, while phenylpropylpiperidines tended to favor sigma-2 receptors, highlighting the importance of the three-carbon chain for sigma-2 selectivity. researchgate.net

In another study on analogs of SA4503, a sigma receptor ligand with a phenylpropylpiperazine core, modifications to the ether linkage on the phenyl ring, which can be considered an extension of the side chain, showed that increasing steric bulk did not uniformly decrease affinity. nih.gov While smaller substitutions like allyl and propyl led to a decrease in sigma-1 receptor affinity, bulkier phenylalkyl substitutions resulted in higher affinity. nih.gov This suggests a complex relationship between the size and nature of the side chain and receptor binding.

Stereochemical Influences of the Phenylpropyl Moiety on Binding and Selectivity

The 2-phenylpropyl side chain of this compound contains a chiral center at the 2-position. The stereochemistry at this center can have a profound impact on the biological activity of the compound, with enantiomers often exhibiting different affinities and selectivities for their target receptors.

In studies of related compounds, stereochemistry has been shown to be a critical factor. For example, in a series of trazodone analogs with a chiral center on the piperazine ring, the (S)-enantiomer showed the most significant differences between 5HT2A and α1 receptor affinity. nih.gov This enantioselectivity is a common feature in drug-receptor interactions, where the three-dimensional arrangement of functional groups is crucial for optimal binding.

Furthermore, in the context of 2-substituted piperazines, molecular modeling studies have confirmed that specific enantiomers (in that case, the R enantiomers) are responsible for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This highlights the importance of considering the stereochemistry of both the piperazine ring and any chiral centers in the side chains when designing new derivatives. The specific orientation of the phenyl group and the methyl group at the chiral center of the 2-phenylpropyl moiety will likely dictate how the molecule fits into the binding pocket of its target receptor, influencing both its affinity and its selectivity profile.

Interplay between Piperazine Core and Side Chain Modifications on Pharmacological Profile

The pharmacological profile of this compound derivatives is intricately determined by the interplay between the piperazine core and the 2-phenylpropyl side chain. Modifications to either of these structural components can lead to significant changes in biological activity.

Alterations to the 2-phenylpropyl side chain also play a crucial role in defining the pharmacological activity. The presence and position of substituents on the phenyl ring, as well as modifications to the propyl chain, can impact receptor binding affinity and selectivity. For example, in related phenylpiperazine series, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to modulate activity at various receptors.

A holistic approach that considers simultaneous modifications to both the piperazine core and the side chain is often necessary to optimize the desired pharmacological properties. The synergistic or antagonistic effects of these modifications highlight the complex nature of the SAR for this class of compounds.

Comparative SAR with Related Scaffold Systems (e.g., Piperidine (B6355638) Derivatives)

A comparative analysis of the structure-activity relationships of this compound derivatives with related scaffold systems, such as those containing a piperidine ring, offers valuable insights into the role of the core heterocyclic structure in determining pharmacological activity. Both piperazine and piperidine are six-membered nitrogen-containing heterocycles commonly employed in drug design, but the presence of the second nitrogen atom in the piperazine ring introduces distinct structural and electronic properties. nih.govnih.govrsc.orgmdpi.commdpi.com

In various studies comparing piperazine and piperidine derivatives, the replacement of one scaffold with the other has been shown to have a significant impact on biological activity. For instance, in a series of compounds targeting sigma-1 and histamine (B1213489) H3 receptors, derivatives containing a piperidine moiety displayed a higher affinity for the sigma-1 receptor compared to their piperazine counterparts. nih.gov This suggests that the piperidine ring may be a key structural element for achieving high affinity at this particular receptor. Conversely, in other contexts, the piperazine ring's ability to engage in additional hydrogen bonding or its different conformational preferences might be advantageous for binding to other targets.

Effects of Steric and Electronic Factors on Receptor/Transporter Affinity

The affinity of this compound derivatives for their biological targets is governed by a combination of steric and electronic factors. These factors dictate the complementarity of the ligand with the binding pocket of a receptor or transporter, influencing the strength and specificity of the interaction. nih.gov

Steric Factors: The size and shape of the molecule, as well as its substituents, are critical steric considerations. Bulky substituents on either the piperazine ring or the phenylpropyl side chain can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. nih.gov Conversely, in some cases, a larger substituent might be beneficial if it can occupy a specific hydrophobic pocket within the receptor, thereby enhancing binding affinity. The relative orientation of different parts of the molecule, influenced by its conformational flexibility, also plays a significant role.

Electronic Factors: The electronic properties of the molecule, including the distribution of electron density and the presence of functional groups capable of forming specific interactions, are equally important. The nitrogen atoms of the piperazine ring, for example, can act as hydrogen bond acceptors. The aromatic phenyl ring can engage in π-π stacking or cation-π interactions with complementary residues in the binding site. The introduction of electron-withdrawing or electron-donating substituents on the phenyl ring can alter the electronic landscape of the molecule, thereby influencing its interaction with the receptor.

Understanding the delicate balance between steric and electronic factors is crucial for the rational design of potent and selective ligands.

Chiral Differentiation in Biological Activity of Enantiomeric Forms

This compound possesses a chiral center at the 2-position of the piperazine ring, leading to the existence of two enantiomers: (R)-2-methyl-1-(2-phenylpropyl)piperazine and (S)-2-methyl-1-(2-phenylpropyl)piperazine. service.gov.uk It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological systems, including receptors and enzymes, are themselves chiral and can therefore differentiate between the two enantiomers. nih.gov

In the case of the related compound 2-methyl-AP-237, which also has a chiral center at the 2-position of the piperazine ring, the compound is typically encountered as a racemic mixture of its (S)- and (R)-enantiomers. service.gov.uk The differential interaction of these enantiomers with their biological targets can result in one enantiomer being significantly more potent or having a different pharmacological profile than the other. For instance, one enantiomer might be an agonist at a particular receptor, while the other is an antagonist or has a much lower affinity.

The stereochemistry of the 2-phenylpropyl side chain, if it also contains a chiral center, would further increase the number of possible stereoisomers, each with a potentially unique biological activity profile. A thorough investigation of the pharmacological properties of the individual enantiomers of this compound is therefore essential for a complete understanding of its SAR and for the development of stereochemically pure and more effective therapeutic agents.

Pharmacology and Molecular Interactions of 2 Methyl 1 2 Phenylpropyl Piperazine

Ligand-Receptor and Transporter Binding Profiles

The interaction of a ligand with its target proteins is quantified by its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This data is fundamental to constructing a pharmacological profile. Despite extensive searches, specific Ki or IC50 values for 2-Methyl-1-(2-phenylpropyl)piperazine are not present in the available scientific literature for the following targets.

Dopamine (B1211576) Transporter (DAT) Affinity and Selectivity

Phenylpiperazine derivatives are a well-established class of compounds that exhibit affinity for the dopamine transporter (DAT). For instance, compounds like GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) and its analogs are known to be potent and selective DAT inhibitors. nih.govnih.govnih.gov The affinity of these compounds is influenced by substituents on both the piperazine (B1678402) ring and the phenylpropyl side chain. nih.gov However, no published studies to date have reported the specific DAT binding affinity or selectivity for this compound.

Serotonin (B10506) Transporter (SERT) Affinity and Selectivity

The serotonin transporter (SERT) is another primary target for many piperazine-based compounds. The affinity for SERT can be modulated by various structural modifications. nih.govnih.gov For example, certain substitutions on the phenylpropyl side chain of GBR 12909 analogs have been shown to influence SERT binding. nih.gov Without experimental data, the SERT affinity and its selectivity relative to DAT for this compound remain unknown.

Norepinephrine (B1679862) Transporter (NET) Affinity and Selectivity

The norepinephrine transporter (NET) is the third major monoamine transporter. The binding profile of piperazine derivatives at NET often varies significantly based on their chemical structure. mdpi.com A complete pharmacological profile requires assessment of NET affinity to understand the full spectrum of a compound's effects on monoaminergic systems. Currently, there is no available data quantifying the interaction of this compound with NET.

Sigma Receptor (σ1, σ2) Binding and Selectivity

Sigma receptors, including the σ1 and σ2 subtypes, are recognized as targets for numerous piperazine derivatives. nih.govnih.gov N-phenylpropyl-N´-substituted piperazines, a structurally related class, have demonstrated high affinity for σ1 receptors. nih.gov These receptors are involved in a wide range of cellular functions and are considered important targets in neuropsychiatric and neurodegenerative disorders. The binding affinity and selectivity of this compound at σ1 and σ2 receptors have not been determined in published research.

Serotonin Receptor (e.g., 5-HT1A) Interactions

Arylpiperazine derivatives are a prominent class of ligands for serotonin receptors, particularly the 5-HT1A subtype. semanticscholar.orgnih.gov The nature of the aryl group and the substitution pattern on the piperazine ring are critical determinants of affinity and functional activity at this receptor. The interaction of this compound with the 5-HT1A receptor or other serotonin receptor subtypes has not been documented.

Dopamine D2 Receptor Affinity

Based on a comprehensive search for scientific literature, there is currently no available public data on the pharmacological and molecular interactions of the specific chemical compound “this compound” for the outlined topics.

Research and data concerning the following areas for this particular compound could not be located:

Histamine (B1213489) H3 Receptor Binding: No studies detailing the affinity or binding properties of this compound to the H3 receptor were found.

TRPC6 Channel Activation: Information regarding the activation or modulation of TRPC6 channels by this compound is not present in the available literature.

Neurotransmitter Reuptake Inhibition: There are no published data quantifying the inhibitory effects of this compound on the reuptake of neurotransmitters such as dopamine, serotonin, or norepinephrine.

Receptor Agonism and Antagonism: Specific details on whether this compound acts as an agonist or antagonist at any receptor are not documented.

Modulatory Effects on Neurotransmitter Release: The effects of this compound on the release of neurotransmitters have not been described in scientific findings.

Allosteric Modulation Mechanisms: There is no evidence to suggest that this compound functions as an allosteric modulator at any known receptor.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for “this compound” as per the provided outline. The available scientific literature focuses on other piperazine derivatives, and the findings for those compounds cannot be attributed to the specific molecule .

Specific Molecular Interaction Analysis in Ligand-Target Complexes

Hydrogen Bonding Interactions

The piperazine ring is a key functional group capable of forming significant hydrogen bonds. ncn.gov.pl The two nitrogen atoms within this six-membered ring can act as hydrogen bond acceptors. ijrrjournal.com In a typical ligand-receptor complex, these nitrogen atoms can interact with hydrogen bond donor residues in the protein, such as the hydroxyl groups of serine, threonine, or tyrosine, or the amide protons of asparagine and glutamine.

In the context of this compound, the nitrogen atom at position 4 (N4), which is attached to the carbon backbone, is a tertiary amine, while the nitrogen at position 1 (N1), bearing the 2-phenylpropyl group, is also a tertiary amine. Both are potential hydrogen bond acceptors. The protonated state of the piperazine nitrogens at physiological pH is crucial, as a positively charged piperazinium ion can form a strong salt bridge—a combination of hydrogen bonding and electrostatic interaction—with acidic residues like aspartate or glutamate (B1630785) in the binding site. This type of ionic interaction is often a primary determinant of high-affinity binding for many piperazine-containing ligands.

| Interacting Group (Ligand) | Potential H-Bond Partner (Receptor) | Type of Interaction |

| Piperazine Nitrogen (N1) | -OH (Ser, Thr, Tyr), -NH (Asn, Gln) | Hydrogen Bond Acceptor |

| Piperazine Nitrogen (N4) | -OH (Ser, Thr, Tyr), -NH (Asn, Gln) | Hydrogen Bond Acceptor |

| Protonated Piperazine Ring | -COO⁻ (Asp, Glu) | Salt Bridge / Ionic H-Bond |

Hydrophobic Interactions

Hydrophobic interactions are critical for the binding of ligands that possess nonpolar moieties. The 2-phenylpropyl group of this compound provides a substantial hydrophobic surface that can engage with nonpolar regions of a receptor's binding pocket. These interactions are entropically driven, arising from the displacement of ordered water molecules from both the ligand's surface and the receptor's hydrophobic pocket upon binding.

Key hydrophobic components of the molecule include:

The Phenyl Ring: This aromatic group can fit into hydrophobic pockets lined with aliphatic amino acid residues such as valine, leucine (B10760876), isoleucine, and alanine.

The Methyl Group: The methyl substituent on the piperazine ring can also contribute to hydrophobic binding by occupying a small, nonpolar sub-pocket, potentially enhancing affinity and selectivity. SAR studies on similar series of compounds often investigate the effect of such small alkyl groups on binding. semanticscholar.org

Pi-Stacking and Pi-Alkyl Interactions with Aromatic Residues

The phenyl ring of the 2-phenylpropyl substituent is capable of engaging in specific interactions with aromatic amino acid residues within the receptor binding site. These interactions are crucial for the orientation and affinity of many aromatic ligands.

Pi-Pi Stacking: This interaction occurs when the phenyl ring of the ligand stacks parallel to the aromatic ring of a phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) residue. This can occur in a face-to-face or a displaced arrangement, stabilized by electrostatic and van der Waals forces between the pi-electron systems.

Pi-Alkyl Interactions: The phenyl ring can also interact favorably with alkyl groups of amino acids like leucine, isoleucine, and valine. In this arrangement, a C-H bond from the amino acid side chain points towards the face of the pi-system of the phenyl ring, forming a weak but significant stabilizing interaction.

These pi-system interactions are highly directional and play a significant role in determining the precise orientation of the ligand within the binding pocket.

| Interaction Type | Ligand Moiety | Receptor Residues |

| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Pi-Alkyl | Phenyl Ring | Leucine, Isoleucine, Valine, Alanine |

Carbon-Hydrogen Bond Interactions

In addition to classical hydrogen bonds, weaker interactions involving carbon-hydrogen (C-H) bonds can contribute to binding affinity and specificity. These are often referred to as "weak hydrogen bonds."

C-H···π Interactions: An aliphatic C-H bond from the propyl chain or the methyl group can interact with the electron-rich face of an aromatic ring (Phe, Tyr, Trp) in the receptor. This is a form of pi-alkyl interaction, viewed from the perspective of the C-H bond acting as a weak donor.

Computational and Molecular Modeling Studies of 2 Methyl 1 2 Phenylpropyl Piperazine

Molecular Dynamics Simulations

Quantification of Intermolecular Interaction Energies (Coulomb, van der Waals, Hydrogen Bonds)

Understanding the binding of 2-Methyl-1-(2-phenylpropyl)piperazine to its biological target requires a precise quantification of the intermolecular forces at play. Computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations, are employed to dissect the total binding energy into its fundamental components: electrostatic (Coulomb), dispersion (van der Waals), and hydrogen bonding interactions. rsc.org

Molecular dynamics simulations and docking studies provide the structural context for these energy calculations, revealing the specific amino acid residues that form key interactions with the ligand. nih.govrsc.org For instance, the protonated piperazine (B1678402) nitrogen can form strong salt bridges and hydrogen bonds with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu), while the phenylpropyl moiety can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine (Phe) or tyrosine (Tyr). nih.govnih.gov

The total interaction energy (ΔE_int) is the sum of these contributions and can be decomposed as follows:

ΔE_int = E_Coulomb + E_vdW + E_H-bond + ...

Where:

E_Coulomb represents the electrostatic interactions, including ionic bonds and dipole-dipole forces.

E_vdW (van der Waals) encompasses the dispersion forces, which are critical for stabilizing the ligand in hydrophobic pockets.

E_H-bond is the energy of hydrogen bonds formed between the ligand and receptor.

A hypothetical breakdown of interaction energies between this compound and key residues in a target binding site is presented below. Such analysis is vital for understanding the primary drivers of binding affinity.

| Interacting Residue | Interaction Type | E_Coulomb (kcal/mol) | E_vdW (kcal/mol) | Total Energy (kcal/mol) |

|---|---|---|---|---|

| Asp114 | Salt Bridge / H-Bond | -8.5 | -1.2 | -9.7 |

| Phe198 | π-π Stacking | -0.8 | -4.1 | -4.9 |

| Trp328 | Hydrophobic | -0.5 | -3.5 | -4.0 |

| Tyr332 | Hydrophobic / C-H...π | -0.7 | -2.9 | -3.6 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. openpharmaceuticalsciencesjournal.com For arylpiperazine derivatives, 2D and 3D-QSAR models have been successfully developed to predict activities like receptor binding affinity or reuptake inhibition. nih.govmdpi.com

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as steric, electronic, and hydrophobic characteristics. These descriptors are then used as independent variables in a regression analysis to build a predictive model. For piperazine-containing compounds, relevant descriptors often include:

Dipole-mag: The magnitude of the dipole moment. nih.gov

HOMO/LUMO energies: Energies of the highest occupied and lowest unoccupied molecular orbitals, related to electronic reactivity. nih.gov

Topological descriptors (e.g., Sv, nDB): Descriptors related to molecular size, shape, and branching. openpharmaceuticalsciencesjournal.com

Jurs descriptors: Charge-related descriptors that influence polar interactions. nih.gov

A typical QSAR model can be represented by a linear equation:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Statistically significant models, characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), can reliably predict the activity of newly designed analogs of this compound before their synthesis, thereby prioritizing the most promising candidates. openpharmaceuticalsciencesjournal.comnih.gov

| Compound Analog | Modification | Dipole-mag (Debye) | Sv (Topological) | Predicted pIC₅₀ |

|---|---|---|---|---|

| 1 | Parent Compound | 1.85 | 15.2 | 7.5 |

| 2 | 4-Fluoro-phenyl | 2.90 | 15.8 | 7.9 |

| 3 | 3-Chloro-phenyl | 3.15 | 16.1 | 8.1 |

| 4 | 4-Methoxy-phenyl | 2.50 | 16.5 | 7.3 |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target receptor is unknown. scispace.com A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.

For this compound, a pharmacophore model would be generated by aligning it with other structurally related active compounds. Key pharmacophoric features would likely include:

A Positive Ionizable (PI) feature: Corresponding to the protonated nitrogen atom in the piperazine ring, crucial for forming ionic interactions. scispace.com

A Hydrophobic/Aromatic (HYD/AR) feature: Representing the phenyl ring, which engages in hydrophobic and aromatic interactions. scispace.com

Hydrogen Bond Acceptor (HBA): The non-protonated nitrogen atom of the piperazine ring can act as a hydrogen bond acceptor. scispace.com

Hydrophobic (HYD) features: Representing the propyl and methyl groups.

Once validated, this pharmacophore model serves as a 3D query for screening large chemical databases to identify novel, structurally diverse compounds that match the feature arrangement and are therefore predicted to be active. This approach facilitates the discovery of new chemical scaffolds that could mimic the activity of this compound.

| Pharmacophoric Feature | Structural Correlate | Geometric Constraint (Example) |

|---|---|---|

| Positive Ionizable (PI) | Protonated Piperazine Nitrogen (N4) | Center of Feature |

| Hydrophobic/Aromatic (AR) | Phenyl Ring | Distance from PI: 4.5 - 5.5 Å |

| Hydrogen Bond Acceptor (HBA) | Piperazine Nitrogen (N1) | Distance from PI: 2.8 - 3.2 Å |

| Hydrophobic (HYD) | Methyl Group | Distance from HBA: 2.5 - 3.0 Å |

Interaction Energy Fingerprints (IEFs) Analysis

Interaction Energy Fingerprints (IEFs) provide a detailed, residue-specific map of the interactions between a ligand and its target protein. This method goes beyond simple docking scores by calculating the van der Waals and electrostatic interaction energies for each amino acid residue in the binding pocket. The resulting "fingerprint" is a powerful tool for comparing the binding modes of different ligands and understanding the molecular basis of affinity and selectivity.

For this compound, an IEFs analysis would highlight the specific residues that contribute most significantly to its binding energy. For example, a strong negative electrostatic energy value for a residue like Asp114 would confirm a critical salt bridge, while significant negative van der Waals energy values for residues like Phe198 and Trp328 would indicate strong hydrophobic packing.

By comparing the IEF of this compound with that of a known reference compound, researchers can identify subtle differences in binding that may account for variations in activity or selectivity. This detailed energetic profile is invaluable for structure-based drug design, guiding modifications to the ligand to enhance favorable interactions and diminish unfavorable ones.

| Residue | Electrostatic Energy (kcal/mol) | van der Waals Energy (kcal/mol) |

|---|---|---|

| Asp114 | -8.62 | -1.25 |

| Val115 | -0.15 | -1.98 |

| Phe198 | -0.77 | -4.11 |

| Trp328 | -0.51 | -3.54 |

| Tyr332 | -0.68 | -2.93 |

Based on a comprehensive search of available scientific literature, there is no specific in vitro or in vivo pharmacological data for the compound “this compound” corresponding to the detailed outline requested.

Searches for this specific molecule did not yield published studies detailing its receptor/transporter binding affinities, neurotransmitter reuptake inhibition properties, functional or cellular activities, or any neuropharmacological assessments in animal models. The research that is available focuses on other piperazine derivatives, which have different substitution patterns and, therefore, distinct pharmacological profiles.

Consequently, it is not possible to provide the requested article with the specified content for “this compound” while adhering to the required standards of scientific accuracy.

In Vitro and in Vivo Animal Model Studies on 2 Methyl 1 2 Phenylpropyl Piperazine

In Vivo Animal Model Investigations

Behavioral Studies Related to Neurotransmitter Systems (e.g., Anxiolytic Effects, Locomotor Activity)

There are no publicly available scientific studies that have evaluated the behavioral effects of 2-Methyl-1-(2-phenylpropyl)piperazine in animal models. Therefore, its potential to induce anxiolytic-like effects or alter locomotor activity remains uncharacterized.

Evaluation of Central Nervous System Effects (e.g., Dopaminergic Activity, Monoamine Levels in Brain Regions)

No research data has been published detailing the impact of this compound on central nervous system functions. Specifically, there are no available studies measuring its effect on dopaminergic activity or its influence on the levels of key monoamine neurotransmitters—such as dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—in various brain regions.

Comparative Pharmacological Property Studies with Known Agents

Due to the absence of primary research on this compound, no comparative pharmacological studies have been published. Its pharmacological profile has not been benchmarked against known psychoactive agents or therapeutic compounds.

Analytical Methodologies for Research and Characterization of 2 Methyl 1 2 Phenylpropyl Piperazine

Spectroscopic Techniques

Spectroscopic methods are pivotal for providing detailed information about the molecular structure, functional groups, and atomic connectivity of 2-Methyl-1-(2-phenylpropyl)piperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR: The proton NMR spectrum provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the phenyl ring, the propyl chain, the methyl group, and the piperazine (B1678402) ring. For instance, ¹H NMR analysis of the parent compound, 2-methylpiperazine (B152721), shows characteristic shifts for its various protons. chemicalbook.com Variable-temperature (VT) NMR spectroscopy can also be employed to study the conformational dynamics of the piperazine ring, such as the rate of ring inversion and the rotation of substituent groups. researchgate.net

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum of this compound would feature unique signals for the carbons of the phenyl group, the aliphatic propyl chain, the methyl group attached to the piperazine ring, and the distinct carbons within the piperazine ring itself. The chemical shifts in ¹³C NMR spectra of piperazine-containing polyamides have been shown to be sensitive to the local chemical environment, which aids in detailed structural assignments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Structures Data is illustrative and based on general chemical shift principles and data from related piperazine structures.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Ring (Ar-H) | 7.10 - 7.40 | 125.0 - 145.0 |

| Propyl Chain (-CH₂-, -CH-) | 1.50 - 3.00 | 20.0 - 50.0 |

| Piperazine Ring (-CH₂-, -CH-) | 2.30 - 3.10 | 45.0 - 60.0 |

| Piperazine Methyl (-CH₃) | ~1.00 - 1.20 | ~15.0 - 20.0 |

| Propyl Methyl (-CH₃) | ~0.90 - 1.30 | ~10.0 - 20.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy can confirm the presence of C-H bonds in the aromatic and aliphatic regions, C-N bonds of the piperazine ring, and the characteristic absorptions of the phenyl group.

Gas Chromatography-Infrared Detection (GC-IRD) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of IR spectroscopy. This method is particularly valuable for distinguishing between positional isomers of substituted piperazines, which may produce very similar mass spectra. auburn.edunih.gov GC-IRD provides unique, vapor-phase IR spectra for each separated component, allowing for unambiguous identification based on characteristic absorption bands, especially in the "fingerprint" region (650-1700 cm⁻¹). auburn.eduojp.gov This technique has proven to be an excellent tool for differentiating regioisomers and isobars of various piperazine derivatives. auburn.edunih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| Aromatic C-H | Out-of-plane bend | 690 - 900 |

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and specific tool for identification and quantification.

GC-MS: In GC-MS, the compound is vaporized and separated by GC before entering the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For piperazine derivatives, common fragmentation pathways involve cleavage of the piperazine ring and the bonds connecting the substituents. researchgate.netrsc.org For instance, the analysis of N,N-disubstituted piperazines shows that the major EI-MS fragment ions occur via processes initiated by the nitrogen atoms of the piperazine ring. researchgate.net

LC-MS: LC-MS is well-suited for analyzing compounds that are not easily vaporized. mdpi.com Techniques like Electrospray Ionization (ESI) are used to generate ions, typically the protonated molecule [M+H]⁺. mdpi.com Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by selecting a precursor ion (e.g., the [M+H]⁺ ion), fragmenting it, and analyzing the resulting product ions. researchgate.net This technique is highly sensitive and allows for the selection of at least two specific ion transitions for each compound to ensure high selectivity and reproducibility. mdpi.com

Table 3: Predicted Key Mass Fragments for this compound Fragmentation is context-dependent. Values are illustrative based on common pathways for substituted piperazines.

| Fragment Ion (m/z) | Description |

| 232 | Molecular Ion (M⁺) |

| 217 | Loss of a methyl group (-CH₃) |

| 141 | Cleavage yielding the phenylpropyl moiety |

| 113 | Fragment containing the 2-methylpiperazine ring after cleavage |

| 91 | Tropylium ion from the phenylpropyl group |

Chromatographic Techniques

Chromatographic methods are essential for separating this compound from impurities, starting materials, byproducts, or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of piperazine derivatives. unodc.org Reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netpharmatutor.org

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Method development involves optimizing the mobile phase composition, pH, flow rate, and column temperature to achieve good resolution between the target compound and any impurities. jocpr.com Detection is commonly performed using a UV detector, as the phenyl group in this compound is a strong chromophore. pharmatutor.orgjocpr.com Coupling HPLC with mass spectrometry (LC-MS) provides enhanced sensitivity and selectivity for detection. nih.gov